N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide
Overview
Description
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H13N5O5S and its molecular weight is 399.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-inflammatory properties , suggesting potential targets could be enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential anti-inflammatory properties . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which are involved in the inflammatory response. By inhibiting COX enzymes, the compound could disrupt this pathway, leading to a decrease in these inflammatory mediators.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory properties . This could manifest at the molecular level as a decrease in the production of inflammatory mediators, and at the cellular level as a decrease in the inflammatory response.
Biochemical Analysis
Biochemical Properties
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . The interaction with COX enzymes results in the modulation of prostaglandin synthesis, which is crucial for inflammatory responses. Additionally, the compound’s interaction with proteins involved in cell signaling pathways can alter cellular responses to external stimuli.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by activating p53-dependent pathways . This activation leads to cell cycle arrest and programmed cell death, which is beneficial for targeting cancerous cells. Furthermore, the compound’s impact on gene expression can result in the upregulation or downregulation of specific genes involved in cellular metabolism and stress responses.
Properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O5S/c1-9-7-14(19-16(23)12-5-6-15(27-12)22(24)25)21(20-9)17-18-11-4-3-10(26-2)8-13(11)28-17/h3-8H,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIMRTZACOQOGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC4=C(S3)C=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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